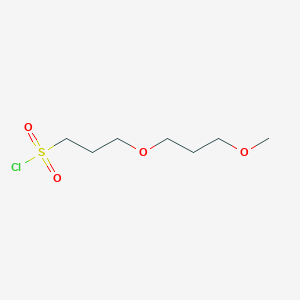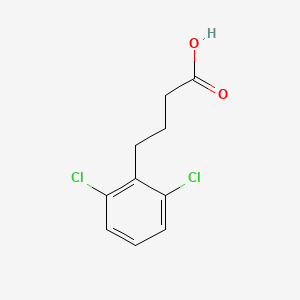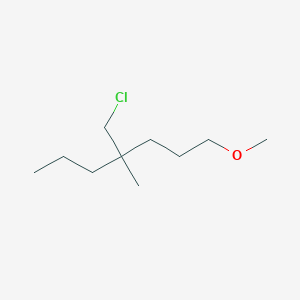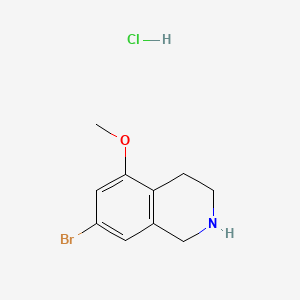
1-Ethenyl-1-methylsiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-1-methylsiletane, also known as silacyclobutane, 1-ethenyl-1-methyl-, is a chemical compound with the molecular formula C6H12Si and a molecular weight of 112.25 g/mol . This compound is characterized by its unique structure, which includes a silicon atom incorporated into a four-membered ring, making it a member of the silacyclobutane family .
Vorbereitungsmethoden
The synthesis of 1-ethenyl-1-methylsiletane involves several routes. One common method is the reaction of vinylsilane with methylsilane under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Ethenyl-1-methylsiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the vinyl or methyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol, while substitution with halogens can produce halogenated silacyclobutanes.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-1-methylsiletane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-ethenyl-1-methylsiletane exerts its effects involves interactions with various molecular targets. In biological systems, its derivatives may interact with cellular membranes, proteins, and enzymes, leading to changes in cellular functions. The specific pathways involved depend on the nature of the derivative and the target organism or cell type .
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-1-methylsiletane can be compared with other silacyclobutanes and vinylsilane compounds. Similar compounds include:
Silacyclobutane: Lacks the vinyl and methyl groups, making it less reactive in certain chemical reactions.
Vinylsilane: Contains a vinyl group attached to silicon but lacks the cyclic structure, leading to different reactivity and applications.
Methylsilane: Contains a methyl group attached to silicon but lacks the vinyl and cyclic structure, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of a silicon-containing ring with vinyl and methyl groups, which imparts distinct reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C6H12Si |
|---|---|
Molekulargewicht |
112.24 g/mol |
IUPAC-Name |
1-ethenyl-1-methylsiletane |
InChI |
InChI=1S/C6H12Si/c1-3-7(2)5-4-6-7/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
WKLZGNWZCKRXQP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCC1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
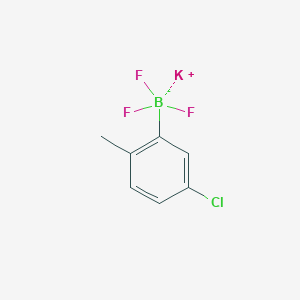


![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)



